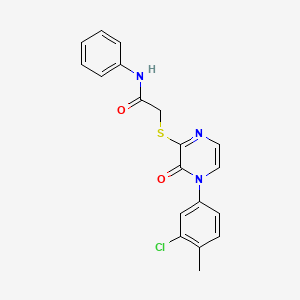

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

Description

This compound belongs to the class of dihydropyrazine derivatives functionalized with a thioacetamide moiety. Its core structure comprises a pyrazinone ring substituted at the 4-position with a 3-chloro-4-methylphenyl group and at the 2-position with a sulfur-linked N-phenylacetamide chain.

Properties

IUPAC Name |

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S/c1-13-7-8-15(11-16(13)20)23-10-9-21-18(19(23)25)26-12-17(24)22-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMPKQQALFRDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 432.9 g/mol. Its structure includes a thioamide functional group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H21ClN4O2 |

| Molecular Weight | 432.9 g/mol |

| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-(4-(3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide |

| InChI Key | FAAQCKSAUXGUDJ-UHFFFAOYSA-N |

The biological activity of 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The thioamide group may facilitate binding to target proteins, influencing their activity and leading to downstream effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide.

Anticancer Activity

Research has shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies on thioamide derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models by disrupting cell cycle progression and promoting programmed cell death.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar thioamide derivatives have been reported to exhibit significant antibacterial and antifungal activities against various pathogens, indicating a promising avenue for further exploration.

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry found that thioamide derivatives showed selective cytotoxicity against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis .

- Antimicrobial Evaluation : In research conducted by Pharmaceutical Biology, several thioamide compounds were tested against Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

3-Chloro-4-Methoxyphenyl Analog ():

The compound 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide replaces the methyl group with a methoxy substituent. Methoxy groups are electron-donating, which may increase solubility but reduce electrophilic reactivity compared to the methyl group in the target compound. This substitution could alter metabolic pathways (e.g., demethylation vs. oxidation) .- 3,4-Difluorophenyl Analog (): The compound 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide features a difluorophenyl group and a 4-methoxybenzyl acetamide chain.

Core Structure Modifications

- Quinazolinone Derivatives (): Compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () and 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () replace the pyrazinone core with a quinazolinone ring. Quinazolinones are known for kinase inhibition (e.g., EGFR), whereas pyrazinones may target different enzymes (e.g., dihydroorotate dehydrogenase).

Acetamide Chain Modifications

- N-Tolyl and N-Ethylphenyl Derivatives ():

Compounds such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (m.p. 315.5°C, ) demonstrate that substituting the N-phenyl group with tolyl or ethylphenyl groups increases melting points, suggesting improved crystallinity and thermal stability. These modifications may also modulate lipophilicity and membrane permeability .

Implications for Drug Design

- Electron-Withdrawing vs. Donating Groups: The 3-chloro-4-methylphenyl group in the target compound balances lipophilicity (methyl) and electrophilicity (chloro), whereas methoxy or sulfamoyl analogs prioritize solubility or target binding .

- Core Flexibility: Pyrazinones offer a smaller, more rigid scaffold compared to quinazolinones, which may favor selectivity for compact binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.